

Application Note: Solid-Phase Extraction of p,p'-DDE from Water Samples

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Compound of Interest

Compound Name: *P,P'*-dde

Cat. No.: B7790342

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Abstract

This application note provides a detailed protocol for the extraction and concentration of p,p'-dichlorodiphenyldichloroethylene (**p,p'-DDE**), a persistent organochlorine pesticide, from water samples using solid-phase extraction (SPE). The described method utilizes C18 cartridges for the efficient isolation of **p,p'-DDE**, followed by elution and analysis. This procedure is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and reproducible method for quantifying **p,p'-DDE** in aqueous matrices.

Introduction

p,p'-DDE is a major metabolite of the insecticide DDT and is a widespread environmental contaminant. Due to its persistence and potential for bioaccumulation, monitoring its levels in water sources is crucial for assessing environmental quality and potential human exposure. Solid-phase extraction has become a preferred method over traditional liquid-liquid extraction for its reduced solvent consumption, higher sample throughput, and potential for automation.^[1] This note details a robust SPE protocol using C18 sorbent, a non-polar stationary phase that effectively retains non-polar to weakly polar analytes like **p,p'-DDE**.^[2]

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for organochlorine pesticide analysis in water.^{[1][3][4]}

Materials and Reagents:

- Solid-Phase Extraction (SPE) Manifold
- C18 SPE Cartridges (e.g., 1 g, 6 mL)[1]
- Methanol (HPLC grade)
- Deionized Water (HPLC grade)
- Methylene Chloride (CH_2Cl_2) or Acetone/n-Hexane mixture (HPLC grade)[1][3]
- Nitrogen gas for drying
- Glass vials for sample collection
- Concentrator/Evaporator (e.g., TurboVap or similar)
- Analytical Instrument (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS))

Sample Preparation:

- Collect 1 L water samples in clean glass bottles.
- If required by the analytical method, adjust the sample pH to < 2 using 6 N HCl or H_2SO_4 . [3][4]
- Spike samples with surrogate standards as needed to monitor method performance.[1]

Solid-Phase Extraction Procedure:

- Cartridge Conditioning:
 - Place the C18 SPE cartridge on the manifold.
 - Condition the cartridge by passing 10 mL of methanol through it.[1] Do not allow the cartridge to go dry.

- Equilibrate the cartridge by passing 10 mL of deionized water through it, leaving a thin layer of water above the sorbent bed.[\[1\]](#)
- Sample Loading:
 - Load the 1 L water sample onto the conditioned cartridge.
 - Maintain a consistent flow rate, typically around 10-15 mL/min. A vacuum manifold can be used to control the flow.
- Cartridge Washing/Drying:
 - After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.
 - Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.[\[1\]](#)[\[3\]](#)[\[4\]](#)
This step is critical for ensuring efficient elution.
- Elution:
 - Place a collection vial inside the manifold.
 - Elute the retained **p,p'-DDE** from the cartridge using an appropriate solvent. Two common elution schemes are:
 - Option A: Elute with two aliquots of 5 mL of methylene chloride.[\[1\]](#)
 - Option B: Elute with a mixture of acetone and n-hexane (e.g., 10 mL of 1:1 acetone:n-hexane followed by 10 mL of 1:9 acetone:n-hexane).[\[3\]](#)
- Eluate Concentration and Reconstitution:
 - Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a concentrator system.[\[1\]](#)
 - If methylene chloride was used for elution, a solvent exchange to n-hexane may be necessary prior to GC analysis.[\[3\]](#)

- Adjust the final volume to 1 mL with the appropriate solvent for analysis.

Analytical Determination:

The extracted and concentrated samples are then analyzed by GC-ECD or GC-MS for the quantification of **p,p'-DDE**.

Data Presentation

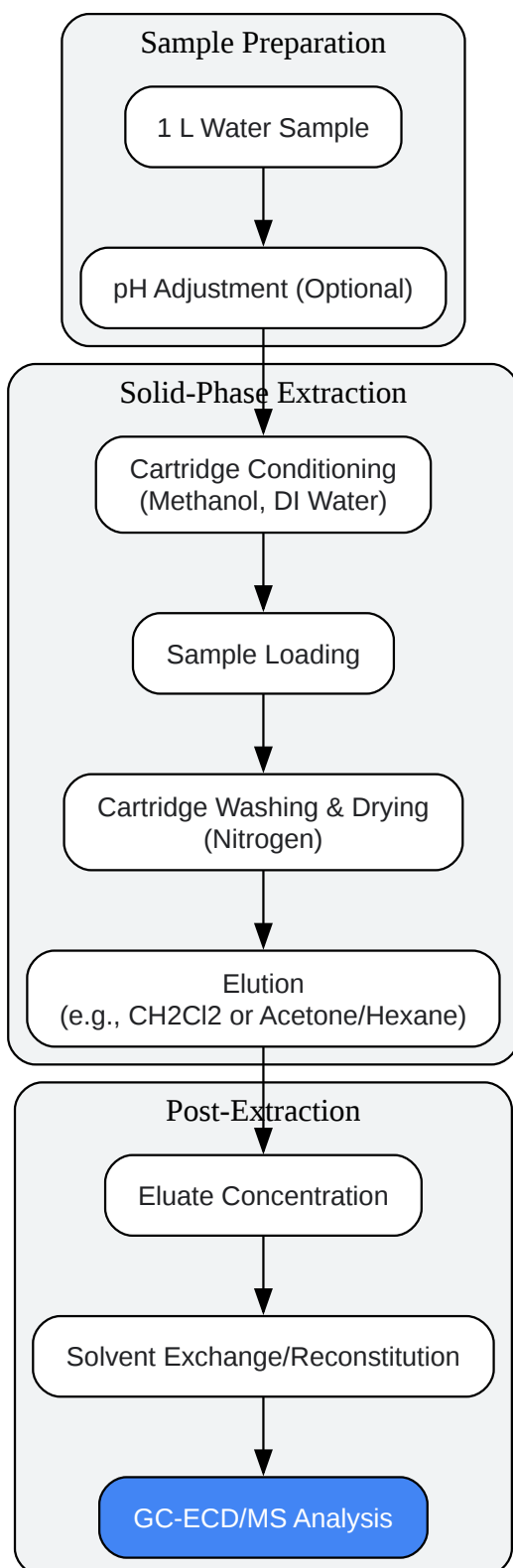
The following table summarizes typical performance data for the SPE of organochlorine pesticides, including compounds structurally similar to **p,p'-DDE**, from water samples using C18 cartridges.

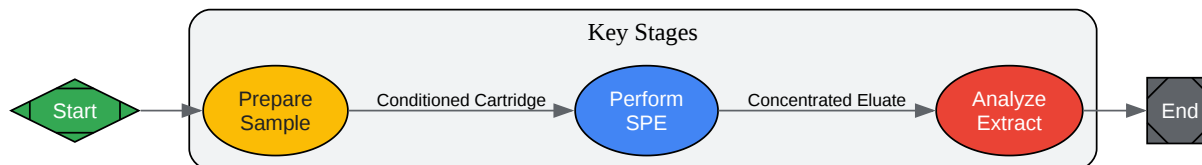
| Analyte | Spiked Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Reference |
|------------|----------------------|----------------------|---------------------------------------|--------------------------|---|
| p,p'-DDE | 1.0 µg/L | >80% | <15% | 0.5 ng/L | [5] [6] |
| Endrin | 1.0 µg/L | 95.8% | 2.5% | Not Specified | [1] |
| Dieldrin | 1.0 µg/L | 96.5% | 2.3% | Not Specified | [1] |
| Heptachlor | 1.0 µg/L | 93.1% | 3.1% | Not Specified | [1] |

Note: The data presented is a compilation from various studies on organochlorine pesticides and serves as a general indicator of expected performance. Actual results may vary depending on the specific experimental conditions.

Visualizations

Workflow for Solid-Phase Extraction of **p,p'-DDE**





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